
Heudelotinona
Descripción general
Descripción
Heudelotinone is a natural diterpenoid isolated from the branches of Jatropha carcas L . It is a yellow powder with a molecular formula of C18H20O2 and a molecular weight of 268.4 .
Synthesis Analysis
The synthesis of Heudelotinone is generally obtained by organic synthesis methods . Specifically, it can be prepared by the reaction of benzoic acid and hydrazine, and through a series of reaction and purification steps, the final product is obtained .Physical And Chemical Properties Analysis
Heudelotinone is a solid with the form of white to yellow crystals . Its melting point is about 206-207 degrees Celsius . Heudelotinone is slightly soluble in water and highly soluble in organic solvents . Its predicted density is 1.16±0.1 g/cm3 .Aplicaciones Científicas De Investigación
Tratamiento de la enfermedad inflamatoria intestinal (EII)
Heudelotinona se ha identificado como un agente prometedor en el tratamiento de la EII. Funciona modulando la microbiota intestinal, que es un factor crucial en la patogénesis de la EII . El compuesto altera la diversidad y la composición de la microbiota intestinal y aumenta la concentración de ácidos grasos de cadena corta (AGCC), que desempeñan un papel significativo en el mantenimiento de la salud intestinal .
Mejora de la integridad de la barrera intestinal
La integridad de la barrera intestinal es vital para prevenir la translocación de sustancias nocivas del intestino al torrente sanguíneo. This compound mejora esta barrera al regular las uniones estrechas (TJ), que son complejos que controlan la permeabilidad del revestimiento intestinal .
Modulación del sistema inmunitario
This compound da forma al sistema inmunitario al reducir el número de células inmunitarias proinflamatorias. Esta acción ayuda a controlar las respuestas inflamatorias asociadas con la EII y potencialmente otras enfermedades autoinmunitarias .
Prevención del cáncer colorrectal asociado a la colitis (CAC)
El compuesto ha mostrado potencial para mejorar el cáncer colorrectal asociado a la colitis en modelos experimentales. Esto es particularmente significativo ya que los pacientes con EII de larga duración tienen un mayor riesgo de desarrollar CAC .
Estrategia terapéutica dependiente de la microbiota intestinal
This compound representa un nuevo enfoque para la terapia dependiente de la microbiota intestinal. A diferencia del trasplante de microbiota fecal y la suplementación con probióticos, ofrece una estrategia basada en agentes químicos que es segura y ejerce un fuerte efecto sobre la microbiota intestinal .
Descubrimiento y síntesis de fármacos
Se ha informado la síntesis total de this compound, lo que abre nuevas vías para el descubrimiento de fármacos. El proceso sintético permite la producción del compuesto en cantidades suficientes para futuras investigaciones y posible uso terapéutico .
Mecanismo De Acción
Heudelotinone, also known as Heudelotine, is a dinorditerpenoid that can be isolated from the stem bark and roots of Ricinodendron heudelotii . It has been found to have significant effects on various biological systems, particularly in the context of inflammatory bowel disease (IBD) and cancer .
Target of Action
Heudelotinone primarily targets the gut microbiota . The gut microbiota is a complex community of microorganisms that live in our digestive tracts. These microbes play a crucial role in our health by helping digest our food, producing vital vitamins, and protecting against disease-causing bacteria .
Mode of Action
Heudelotinone acts by modulating the gut microbiota . It alters the diversity and composition of the gut microbiota, leading to changes in the microbial community structure . This modulation of the gut microbiota can influence the immune system and impact the intestinal barrier integrity .
Biochemical Pathways
Heudelotinone affects the biochemical pathways associated with short-chain fatty acids (SCFAs). It increases the concentration of SCFAs, which are metabolites produced by the gut microbiota . SCFAs play a crucial role in maintaining gut health, including serving as an energy source for colon cells, maintaining the integrity of the gut barrier, and modulating the immune response .
Pharmacokinetics
Its ability to modulate the gut microbiota suggests that it may have good bioavailability in the gut environment .
Result of Action
Heudelotinone has been found to have potent effects against experimental colitis . It regulates the intestinal immune system by reducing proinflammatory immune cell numbers and maintains intestinal mucosal integrity by modulating tight junctions (TJs) . Moreover, Heudelotinone can ameliorate colitis-associated colorectal cancer (CAC) in an azoxymethane (AOM)/dextran sulfate sodium (DSS)-induced in situ carcinoma model .
Action Environment
The action of Heudelotinone is influenced by the gut environment, particularly the composition of the gut microbiota . Changes in the gut microbiota, whether due to diet, disease, or other factors, could potentially influence the efficacy and stability of Heudelotinone .
Análisis Bioquímico
Cellular Effects
Heudelotinone has been found to have cytotoxic effects on SMMC-7721, A549, and Hela cells . It has been suggested that Heudelotinone may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is known to exert its effects at the molecular level, potentially including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Dosage Effects in Animal Models
The effects of Heudelotinone vary with different dosages in animal models
Metabolic Pathways
Heudelotinone is involved in various metabolic pathways It interacts with certain enzymes or cofactors and may have effects on metabolic flux or metabolite levels
Propiedades
IUPAC Name |
(8R)-14-hydroxy-7,7,13-trimethyltricyclo[9.4.0.03,8]pentadeca-1(11),2,4,12,14-pentaen-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20O2/c1-11-8-12-4-6-15-13(9-14(12)10-16(11)19)5-7-17(20)18(15,2)3/h5,7-10,15,19H,4,6H2,1-3H3/t15-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGDLYSDMNSOBAM-OAHLLOKOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C3C=CC(=O)C(C3CC2)(C)C)C=C1O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC2=C(C=C3C=CC(=O)C([C@@H]3CC2)(C)C)C=C1O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the biological activity of Heudelotinone?
A1: Heudelotinone has demonstrated potential for alleviating experimental colitis in a gut microbiota-dependent manner. [] This suggests a potential role in inflammatory bowel disease treatment, but further research is needed.
Q2: In what plant species can Heudelotinone be found?
A2: Heudelotinone has been isolated from the aerial parts of Jatropha curcas. [, ] Interestingly, while this compound is found in the plant, it was not reported in all studies on Jatropha curcas, highlighting the variation in metabolite profiles. []
Q3: Have any studies investigated the cytotoxicity of Heudelotinone?
A3: Yes, a study tested the cytotoxicity of Heudelotinone against three cancer cell lines: A549 (lung cancer), Hela (cervical cancer), and SMMC-7721 (hepatic cancer). [] The study found that Heudelotinone displayed cytotoxicity against the SMMC-7721 cell line with an IC50 value of 21.68 μM.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


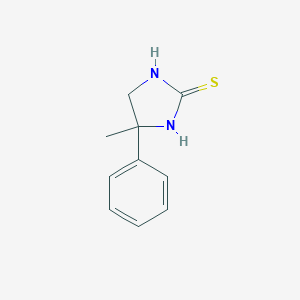
![Methyl 6-bromoimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B183446.png)
![5-Methyl-3-nitroimidazo[1,2-a]pyridine](/img/structure/B183448.png)

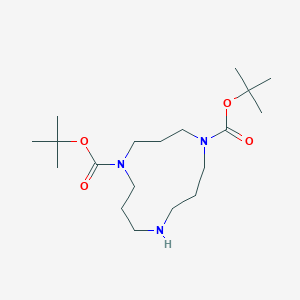
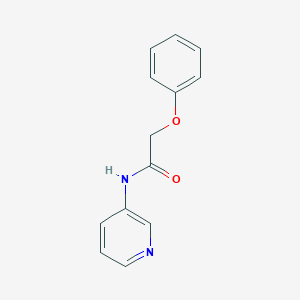
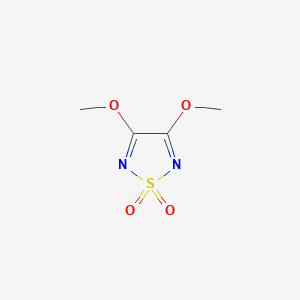
![Carbamic acid, [(4-chlorophenyl)sulfonyl]-, methyl ester](/img/structure/B183457.png)
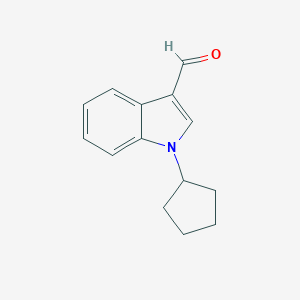
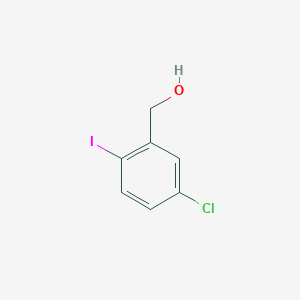
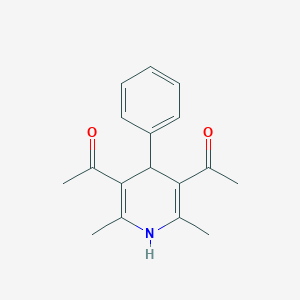

![(1R,3R)-5-[(2E)-2-[(1R,3aS,7aR)-7a-methyl-1-[(2R)-6-methylheptan-2-yl]-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]cyclohexane-1,3-diol](/img/structure/B183467.png)
![N-(4-Isothiocyanatobenzyl)-4-[5-(4-methoxyphenyl)-2-oxazolyl]pyridinium bromide](/img/structure/B183468.png)
